molecular formula C18H23N3OS B6918720 N,N-dimethyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide

N,N-dimethyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B6918720
M. Wt: 329.5 g/mol
InChI Key: NFLIKLRWBHMOFW-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a thiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiazole ring, known for its diverse pharmacological properties, adds to the compound’s significance.

Properties

IUPAC Name

N,N-dimethyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-20(2)18(22)15-8-10-21(11-9-15)13-17-19-12-16(23-17)14-6-4-3-5-7-14/h3-7,12,15H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLIKLRWBHMOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCN(CC1)CC2=NC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Thiazole to the Piperidine Ring: The thiazole derivative is then reacted with a piperidine derivative. This step often involves nucleophilic substitution reactions where the thiazole moiety is introduced to the piperidine ring.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The aromatic ring in the thiazole moiety can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as an antimicrobial and antifungal agent. The thiazole ring is known for its bioactivity, and derivatives of this compound have shown promise in preliminary studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for developing new drugs targeting specific biological pathways, particularly those involving the central nervous system due to the piperidine moiety.

Industry

Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide
  • N,N-dimethyl-1-[(5-ethyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide

Uniqueness

Compared to similar compounds, N,N-dimethyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide is unique due to the phenyl substitution on the thiazole ring. This substitution can significantly alter the compound’s pharmacological properties, potentially enhancing its bioactivity and specificity for certain biological targets.

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